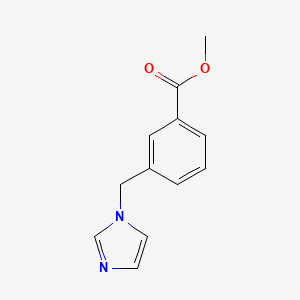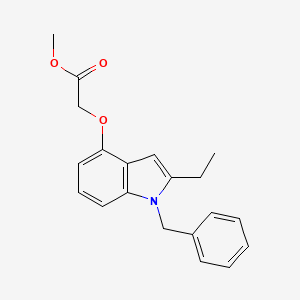![molecular formula C18H25N3 B6318186 Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95% CAS No. 179055-58-4](/img/structure/B6318186.png)
Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%” is a complex organic molecule. It contains a cycloheptyl group, a benzyl group, and a 1-methyl-1H-pyrazol-4-yl group. These groups are common in many organic compounds, including pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a seven-membered cycloheptyl ring, a benzyl group attached to an amine, and a 1-methyl-1H-pyrazol-4-yl group. The exact three-dimensional structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the amine group, the aromatic benzyl group, and the pyrazole ring. These functional groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Mechanism of Action
Target of Action
The primary targets of Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine are currently unknown. The compound is a derivative of pyrazole, a heterocyclic compound that is known to interact with various biological targets . .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, including binding to active sites, allosteric modulation, and disruption of protein-protein interactions . The exact mode of action for this compound would depend on its specific targets.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine. Pyrazole derivatives are known to affect a wide range of biochemical pathways, including signal transduction, metabolic pathways, and cell cycle regulation . The specific pathways affected by this compound would depend on its targets.
Pharmacokinetics
The compound’s molecular weight (283.42005 g/mol) suggests it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed . .
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities, including antibacterial, anti-inflammatory, antitumor, and antidiabetic effects . The specific effects of this compound would depend on its targets and mode of action.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[4-(1-methylpyrazol-4-yl)phenyl]methyl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3/c1-21-14-17(13-20-21)16-10-8-15(9-11-16)12-19-18-6-4-2-3-5-7-18/h8-11,13-14,18-19H,2-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZGOHXHUWYLIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CNC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B6318132.png)


![Benzyl-[3-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318163.png)

![4-(5-Thioxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B6318170.png)

![(3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318182.png)
![Cycloheptyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318196.png)
![4-(5-Phenyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B6318197.png)